N-(3-chloro-4-fluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
This compound is part of a broader class of molecules synthesized for their potential pharmacological properties. One study involved the synthesis and evaluation of a series of 3-methyl-4-(N-phenyl amido)piperidines, highlighting the importance of the methoxyacetamide pharmacophore in producing compounds with optimal analgesic potency and short duration of action (Lalinde et al., 1990). Another research effort focused on the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, demonstrating the feasibility of nucleophilic displacement in the pyrazole ring, aiming at developing PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Antibacterial and Antimicrobial Applications
Further research includes the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds bearing a 2-methylphenyl group showed significant growth inhibition against various bacterial strains, indicating their potential as moderate inhibitors with a relatively higher activity against Gram-negative strains (Iqbal et al., 2017). Another study synthesized 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds, finding that fluorine atoms significantly enhanced antimicrobial properties (Parikh & Joshi, 2014).
Anticancer Properties
One research team designed, synthesized, and characterized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, screening them for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. This study highlighted the potential of these compounds for in vitro anticancer activity, with certain compounds displaying significant cytotoxicity on PANC-1 and HepG2 cell lines (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-17-5-2-14(3-6-17)21-26-22(31-27-21)15-8-10-28(11-9-15)13-20(29)25-16-4-7-19(24)18(23)12-16/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYXMOLHDQMWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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